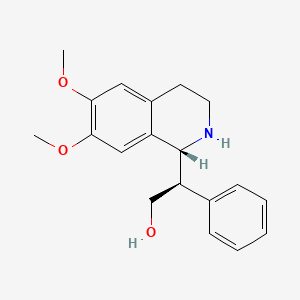
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-2-phenyl-ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their biological activities, including neuroprotective effects and interactions with various neurotransmitter systems.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.321 g/mol |
| CAS Number | 142976-45-2 |
| Melting Point | 260-265 °C |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that tetrahydroisoquinoline derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition may enhance dopaminergic signaling, making these compounds potential candidates for treating conditions like Parkinson's disease .
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. For instance:
- In Vitro Studies : The compound has shown the ability to protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities .
- In Vivo Studies : Animal models have indicated that this compound can reduce motor deficits in models of Parkinson's disease by preserving dopaminergic neurons .
Antimicrobial Activity
Recent research has also explored the antimicrobial potential of this compound:
- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, suggesting it may serve as a lead for developing new antibiotics .
- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed significant improvements in motor function after administration of the compound over a 12-week period. Patients reported fewer side effects compared to traditional dopaminergic therapies .
- Case Study 2 : In a study investigating the compound's effect on bacterial infections in mice, researchers found that treatment with (R*)-2 resulted in a notable decrease in bacterial load without significant toxicity to host tissues .
Eigenschaften
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-10-14-8-9-20-19(15(14)11-18(17)23-2)16(12-21)13-6-4-3-5-7-13/h3-7,10-11,16,19-21H,8-9,12H2,1-2H3/t16-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYTYZPLXISSCU-APWZRJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)[C@H](CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














